molecular formula C23H23NO3S B2645615 (4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone CAS No. 2034308-84-2

(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2645615
CAS No.: 2034308-84-2
M. Wt: 393.5
InChI Key: BDCVAWLOKFDKOI-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone is a synthetic small molecule compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a naphthalene group linked to a piperidine ring bearing a benzylsulfonyl substituent, a motif found in compounds investigated for various biological activities. The piperidine scaffold is a common feature in many pharmacologically active compounds, and its substitution with a benzylsulfonyl group is a structural element present in molecules studied as inhibitors of specific biological targets. For instance, research has identified compounds containing a benzylsulfonyl group on a heterocyclic core as potent suppressors of the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (SMO) receptor . Furthermore, the piperazine analog of this structural motif has been identified as a potent inhibitor of the Aedes aegypti Kir1 (AeKir1) channel, demonstrating efficacy in mosquito larval toxicity assays . Molecules containing similar aryl sulfonamide groups on a piperidine or piperazine core are frequently profiled in high-throughput screening campaigns to characterize their interactions with a wide range of enzymatic and receptor targets, including GPCRs and ion channels . This compound is intended for research purposes only, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-23(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-22(13-15-24)28(26,27)17-18-6-2-1-3-7-18/h1-11,16,22H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCVAWLOKFDKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{22}N_{2}O_{2}S
  • Molecular Weight : 342.44 g/mol

This compound features a piperidine ring substituted with a benzylsulfonyl group and a naphthalene moiety, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, affecting signal transduction processes.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.18 μM against tyrosinase, indicating potential for further exploration in cancer therapeutics .
  • Anti-inflammatory Effects : Compounds containing piperidine rings have shown promise in reducing inflammation through modulation of cytokine production.

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluating the inhibitory effects on PTP1B (Protein Tyrosine Phosphatase 1B) found that compounds similar to this compound exhibited subnanomolar activity, suggesting potential therapeutic applications in diabetes and obesity management .
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on various cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 5 μM.

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Enzyme InhibitionPTP1B0.00068
CytotoxicityB16F10 Melanoma Cells0.18
Anti-inflammatoryCytokine ProductionN/AN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The table below compares key features of “(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone” with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (IC₅₀/Kd) Target References
This compound (Target) C₂₃H₂₁NO₃S 403.48 4-Benzylsulfonyl-piperidine, naphthalen-2-yl methanone Not reported Not reported
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone C₃₀H₂₈N₆O₂ 504.58 Cyclopropyl, pyrimidine-amino linker, benzimidazole, naphthalene Kd = 46 nM, IC₅₀ = 27.7 nM JNK3
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O 319.40 4-Benzyl-piperazine, indol-2-yl methanone Not reported Not reported
(2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone C₂₂H₂₂BrN₅O 464.35 2-Benzyl-piperidine, 4-bromophenyl-triazole Not reported Not reported

Role of Sulfonyl vs. Other Functional Groups

  • The benzylsulfonyl group in the target compound enhances polarity and may improve aqueous solubility compared to the cyclopropyl group in the JNK3 inhibitor. However, the cyclopropyl group in the latter likely improves membrane permeability due to its lipophilic nature .
  • The pyrimidine-amino linker in the JNK3 inhibitor enables hydrogen bonding with kinase ATP-binding sites, a feature absent in the target compound.

Research Findings and Inferred Properties

  • JNK3 Inhibitor: Demonstrates nanomolar affinity (IC₅₀ = 27.7 nM) attributed to its benzimidazole-pyrimidine scaffold and naphthalene group . The target compound’s lack of a heteroaromatic scaffold may reduce kinase affinity but offers synthetic simplicity.

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